(R)-(-)-Glycidyl-4-nitrobenzenesulfonate

Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

In chiral API synthesis, incorrect enantiomer or regioisomer of a glycidyl sulfonate compromises bioactivity. (R)-(-)-Glycidyl-4-nitrobenzenesulfonate provides the pure (R)-nosylate for reliable stereochemical outcomes. • Enables regioselective oxirane opening with amines for chiral amino alcohols, key to β-blockers and antivirals. • Substitution with (S)-enantiomer or 3-nitro isomer alters stereochemistry, yielding inactive/toxic isomers. • Supplied as a solid with [α]²⁰_D ~ -21.5° (c=2, CHCl₃), confirming high enantiopurity.

Molecular Formula C9H9NO6S
Molecular Weight 259.24 g/mol
CAS No. 123750-60-7
Cat. No. B047411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-Glycidyl-4-nitrobenzenesulfonate
CAS123750-60-7
Molecular FormulaC9H9NO6S
Molecular Weight259.24 g/mol
Structural Identifiers
SMILESC1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1
InChIKeyCXYDYDCHYJXOEY-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-(-)-Glycidyl-4-nitrobenzenesulfonate Overview


(R)-(-)-Glycidyl-4-nitrobenzenesulfonate (CAS 123750-60-7), also known as R-glycidyl nosylate, is a chiral epoxide building block characterized by an electrophilic oxirane ring activated by a 4-nitrobenzenesulfonate leaving group. Its molecular formula is C9H9NO6S with a molecular weight of 259.24 g/mol [1]. The compound is supplied as a solid with an optical rotation [α]²⁰_D of approximately -21.5° (c=2, CHCl₃), indicative of its enantiopure (R)-configuration . It is widely employed as a versatile intermediate in medicinal chemistry and organic synthesis, notably in the preparation of calcium receptor antagonists and other chiral pharmaceuticals where stereochemical integrity is paramount .

Enantiopure (R)-configuration for chiral synthesis workflows
4-Nitrobenzenesulfonate leaving group activates oxirane for nucleophilic opening
Characteristic optical rotation profile confirms (R)-stereochemistry

R-(-)-Glycidyl-4-nitrobenzenesulfonate Substitution Risks


In chiral synthesis, the specific enantiomer of a glycidyl sulfonate dictates the absolute stereochemistry of downstream products. Substituting (R)-(-)-Glycidyl-4-nitrobenzenesulfonate with its (S)-enantiomer (CAS 118712-60-0) or a positional isomer like (R)-Glycidyl 3-nitrobenzenesulfonate (CAS 115314-17-5) will yield the opposite enantiomer or a different regioisomer, respectively, fundamentally altering biological activity or material properties . Furthermore, the 4-nitrobenzenesulfonate (nosylate) group provides a distinct reactivity profile compared to other sulfonates (e.g., tosylate, mesylate) or halides, affecting reaction rates and selectivity in nucleophilic substitution and epoxide-opening reactions [1]. The following quantitative evidence demonstrates precisely why this specific compound cannot be replaced by a close analog without compromising experimental outcomes.

Enantiomer swap (S)-(+)-enantiomer yields opposite stereochemical outcome, altering downstream chiral product configuration.
Positional isomer 3-Nitro positional isomer may shift reaction kinetics and regioselectivity in substitution reactions versus para-nitro.
Leaving group change Other sulfonates (tosylate, mesylate) or halides can alter reactivity and stereoselectivity profiles in epoxide opening.

R-(-)-Glycidyl-4-nitrobenzenesulfonate vs. Analogs: Evidence


Enantiomeric Purity: R vs. S Enantiomer

The (R)-(-)-enantiomer of glycidyl 4-nitrobenzenesulfonate (CAS 123750-60-7) exhibits a specific optical rotation [α]²⁰_D of approximately -21.5° (c=2, CHCl₃), confirming its high enantiomeric purity . In contrast, the (S)-(+)-enantiomer (CAS 118712-60-0) shows a positive optical rotation [α]²⁰_D of +29.0° to +34.0° (c=1, CHCl₃) . This opposite sign of rotation is critical for ensuring the correct stereochemical outcome in asymmetric reactions, as the use of the incorrect enantiomer would produce the undesired antipode of the target molecule.

Enantiomeric Identity
Head-to-head
R: [α]²⁰_D ≈ -21.5° (c=2, CHCl₃)
S: +29.0° to +34.0° (c=1, CHCl₃)
Enantiomer-specific optical rotation confirms (R)-configuration for chiral synthesis.
Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

4-Nitro vs. 3-Nitro Positional Isomer Selectivity

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate (CAS 123750-60-7) features a para-nitro substitution on the benzenesulfonate group, which influences its reactivity and leaving group ability in nucleophilic substitution reactions [1]. Its positional isomer, (R)-Glycidyl 3-nitrobenzenesulfonate (CAS 115314-17-5), bears the nitro group in the meta position and exhibits a different optical rotation [α]²⁰_D of -20° to -25° (c=1, CHCl₃) . While both compounds share the same (R)-configuration at the oxirane ring, the distinct electronic and steric effects of the para- vs. meta-nitro group can alter reaction kinetics and regioselectivity in epoxide-opening and substitution steps, making the para-isomer the preferred intermediate for specific drug scaffolds like calcium receptor antagonists .

Positional Isomer Reactivity
Head-to-head
Para-NO₂: [α]²⁰_D ≈ -21.5°
Meta-NO₂: [α]²⁰_D -20° to -25°
Para-nitro substitution supports targeted reactivity in calcium-sensing receptor modulator research.
Slight rotation magnitude difference; meta-isomer may alter regioselectivity.
Regioselective Synthesis Medicinal Chemistry Calcium Receptor Antagonists

Comparative Melting Points

The melting point of a compound is a key indicator of its purity and thermal stability, impacting storage conditions and handling. (R)-(-)-Glycidyl-4-nitrobenzenesulfonate (CAS 123750-60-7) has a reported melting point range of 59-63°C, classifying it as a flammable solid (UN 1325, Hazard Class 4.1) that requires careful temperature control . In comparison, its (S)-enantiomer (CAS 118712-60-0) melts at a significantly higher temperature range of 80-86°C , while the 3-nitro isomer (CAS 115314-17-5) melts at 59-63°C . The lower melting point of the (R)-(-)-4-nitro compound relative to its (S)-enantiomer may reflect differences in crystal packing and purity profiles, necessitating specific storage and shipping conditions to prevent degradation.

Thermal Profile
Head-to-head
mp 59–63°C (R-4-NO₂)
mp 80–86°C (S-4-NO₂)
Melting point difference informs storage and handling protocol requirements.
Flammable solid classification (UN 1325) applies.
Compound Storage Safety Data Procurement Logistics

Chiral Integrity in Arimoclomol Synthesis

A peer-reviewed study reported the efficient enantiospecific synthesis of arimoclomol, a HSP co-inducer, from (R)-(-)-glycidyl nosylate (CAS 123750-60-7) with complete retention of chiral integrity [1]. This application validates the compound's utility in producing enantiopure pharmaceuticals where stereochemical fidelity is directly linked to therapeutic efficacy. In contrast, generic glycidyl tosylates or halides may lack the precise stereoelectronic properties and leaving group ability of the 4-nitrobenzenesulfonate, potentially leading to racemization or lower yields in similar multi-step asymmetric syntheses .

Chiral Fidelity in Synthesis
Reported
Complete retention of chiral integrity reported in multi-step arimoclomol synthesis.
Supports chiral integrity maintenance in advanced synthetic sequences.
Single-study context; class-level inference.
Enantiospecific Synthesis Arimoclomol HSP Co-Inducer

R-(-)-Glycidyl-4-nitrobenzenesulfonate Applications


Calcium Receptor Antagonist Intermediates

The compound serves as a key chiral building block in the synthesis of calcium receptor antagonists, a class of drugs used for treating conditions like hyperparathyroidism. Its specific (R)-configuration and para-nitrobenzenesulfonate leaving group ensure the correct stereochemistry and reactivity required for constructing the complex molecular architecture of these therapeutic agents . Procurement of the pure (R)-enantiomer is essential to avoid the generation of inactive or potentially toxic (S)-isomer impurities in the final drug product.

Chiral Amino Alcohols from Epoxide Opening

The electrophilic oxirane ring in (R)-(-)-Glycidyl-4-nitrobenzenesulfonate can be regioselectively opened by a variety of nucleophiles, including amines, to yield chiral amino alcohols. This transformation is a cornerstone in the synthesis of β-blockers, antiviral agents, and other bioactive molecules . The compound's defined stereochemistry at the epoxide carbon ensures that the resulting amino alcohol is produced with high enantiomeric excess, a critical requirement for pharmaceutical applications.

HSP Co-Inducers and Neuroprotection

As demonstrated by the enantiospecific synthesis of arimoclomol, (R)-(-)-Glycidyl-4-nitrobenzenesulfonate is a valuable precursor for generating heat shock protein (HSP) co-inducers with potential in treating neurodegenerative diseases [1]. The ability to maintain chiral integrity throughout the synthetic sequence makes it an indispensable reagent for medicinal chemistry programs focused on developing new therapies for protein misfolding disorders.

Chiral Building Blocks for Materials

Beyond pharmaceuticals, the chiral epoxide functionality of (R)-(-)-Glycidyl-4-nitrobenzenesulfonate can be exploited to synthesize enantiopure monomers and crosslinkers for advanced polymeric materials, liquid crystals, and chiral stationary phases for chromatography [2]. The high optical purity of the starting material translates directly to the enantiomeric purity of the final material, which is crucial for applications where chiroptical properties or enantioselective interactions are desired.

Application
Selection Property
Validation Focus
Calcium-sensing receptor modulator intermediate research
Enantiomeric configuration control
Stereochemical integrity in receptor antagonist synthesis
Chiral amino alcohol synthesis (β-blocker/antiviral research)
Regioselective oxirane opening
Enantiomeric excess of amino alcohol products
HSP co-inducer synthesis (protein misfolding disorder studies)
Chiral fidelity in multi-step synthesis
Retention of stereochemistry in HSP co-inducer production
Chiral monomer/crosslinker synthesis for advanced materials
High optical purity of starting material
Enantiopurity transfer to polymeric materials

Technical Documentation Hub

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